molecular formula C22H24ClNO2S B1680884 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide CAS No. 102649-78-5

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide

Cat. No. B1680884
CAS RN: 102649-78-5
M. Wt: 401.9 g/mol
InChI Key: YUXMTDYHFPRPLG-UHFFFAOYSA-N
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Description

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide is a chemical compound with the formula C22H24ClNO2S . It is used in various chemical reactions due to its unique structure and properties .


Synthesis Analysis

The synthesis of 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide involves several steps, but the exact process is not specified in the available resources .


Molecular Structure Analysis

The molecule contains a total of 51 atoms; 24 Hydrogen atoms, 22 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . It also contains a total of 53 bonds, including 29 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 sulfinic (thio-/dithio-) acid .


Chemical Reactions Analysis

The specific chemical reactions involving 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide, such as its boiling point, are not specified in the available resources .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide is not specified in the available resources .

Safety and Hazards

The compound should be handled with care. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source. It should be stored away from clothing/combustible materials and should not be allowed to contact with air. It should be kept away from any possible contact with water, because of violent reaction and possible flash fire .

Future Directions

The future directions for the use and study of 5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide are not specified in the available resources .

properties

IUPAC Name

5-chloro-N-(6-phenylhexyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO2S/c23-21-15-8-14-20-19(21)13-9-16-22(20)27(25,26)24-17-7-2-1-4-10-18-11-5-3-6-12-18/h3,5-6,8-9,11-16,24H,1-2,4,7,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXMTDYHFPRPLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145437
Record name N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide

CAS RN

102649-78-5
Record name N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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